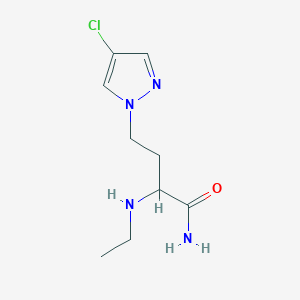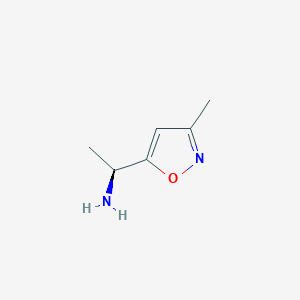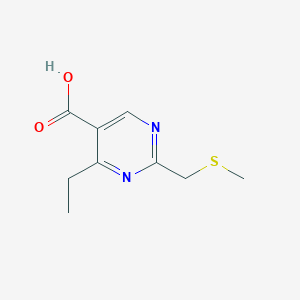
4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C9H12N2O2S. It is a white to pale yellow solid with a distinct odor. This compound is known for its stability at room temperature and has various applications in scientific research and industry .
Méthodes De Préparation
The synthesis of 4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid can be achieved through multiple methods. One common synthetic route involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylthio)pyrimidine. This intermediate is then reacted with ethyl acetate to produce the final product . Industrial production methods often involve similar reaction pathways but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of fungal and parasitic infections.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s antifungal and antiparasitic activities are attributed to its ability to inhibit key enzymes and disrupt cellular processes in the target organisms . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
4-Ethyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: This compound has a similar structure but contains a chlorine atom instead of an ethyl group.
Ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate: Another similar compound with a different functional group arrangement.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H12N2O2S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
4-ethyl-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2S/c1-3-7-6(9(12)13)4-10-8(11-7)5-14-2/h4H,3,5H2,1-2H3,(H,12,13) |
Clé InChI |
XDGWRLWFVTXKGS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=NC=C1C(=O)O)CSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanaminedihydrochloride](/img/structure/B13571438.png)
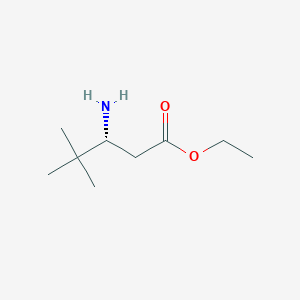
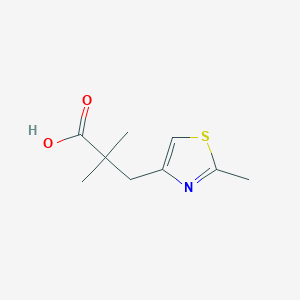

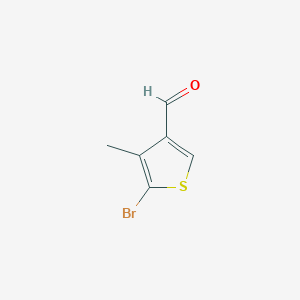

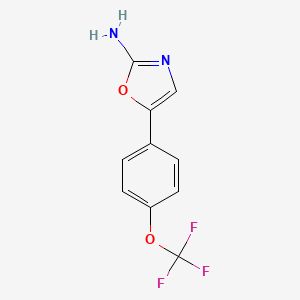
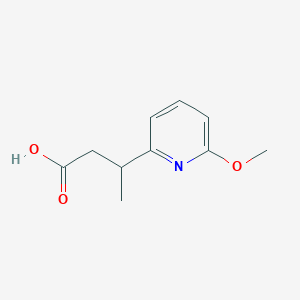
![2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate](/img/structure/B13571481.png)

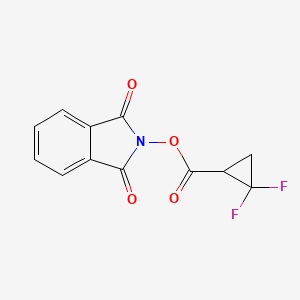
![3-(2-aminoethoxy)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]propanamide](/img/structure/B13571508.png)
